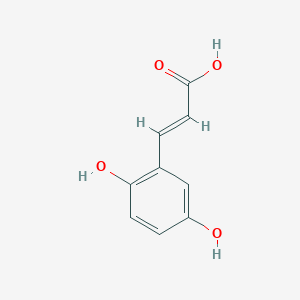

Ácido 2,5-dihidroxicinámico

Descripción general

Descripción

2,5-Dihydroxycinnamic acid is a hydroxycinnamic acid and an isomer of caffeic acid . It is a cinnamate ester, a member of hydroquinones, and a methyl ester .

Synthesis Analysis

2,5-Dihydroxycinnamic acid is produced by Elbs persulfate oxidation of o-Coumaric acid .

Molecular Structure Analysis

The molecular formula of 2,5-Dihydroxycinnamic acid is C9H8O4, and its molar mass is 180.159 g·mol −1 . For more detailed molecular structure analysis, you may refer to resources like SpectraBase .

Chemical Reactions Analysis

Hydroxycinnamic acids, including 2,5-Dihydroxycinnamic acid, are known to be potent antioxidants. Their antioxidant activity is related to their hydrogen or electron donating capacity and the ability to delocalize/stabilize the resulting phenoxyl radical within their structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dihydroxycinnamic acid include its molecular weight of 180.16 g/mol . For more detailed physical and chemical properties, you may refer to resources like PubChem .

Aplicaciones Científicas De Investigación

Cuidado de la piel y trastornos

El ácido 2,5-dihidroxicinámico, al igual que otros ácidos hidroxicinámicos, se ha investigado por su potencial en el tratamiento de los trastornos de la piel . Estos compuestos han demostrado actividades antioxidantes, antiinflamatorias y antibacterianas , lo que los hace potencialmente útiles en el manejo y reequilibrio de los trastornos y enfermedades de la piel en diferentes niveles .

Propiedades antioxidantes

Los ácidos hidroxicinámicos, incluido el ácido 2,5-dihidroxicinámico, son conocidos por sus propiedades antioxidantes . Pueden proteger contra la degradación de algunos componentes vegetales y alimenticios como las antocianinas .

Propiedades antiinflamatorias

Las propiedades antiinflamatorias de los ácidos hidroxicinámicos pueden ser beneficiosas en condiciones caracterizadas por la inflamación . Esto incluye diversas afecciones de la piel, así como otras enfermedades inflamatorias potenciales .

Propiedades antibacterianas

Los ácidos hidroxicinámicos han demostrado actividades antibacterianas . Esto podría hacerlos útiles en situaciones donde las infecciones bacterianas son una preocupación, como en el cuidado de heridas .

Interacción con biomoléculas alimenticias

Los ácidos hidroxicinámicos, incluido el ácido 2,5-dihidroxicinámico, pueden interactuar con biomoléculas alimenticias como proteínas y oligo y polisacáridos

Mecanismo De Acción

Target of Action

2,5-Dihydroxycinnamic acid, a hydroxycinnamic acid derivative , is known to interact with receptor protein-tyrosine kinase (EC 2.7.10.1) . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control.

Mode of Action

The compound acts as an inhibitor of receptor protein-tyrosine kinase . By binding to this enzyme, it interferes with its activity, leading to changes in the cellular processes controlled by this enzyme.

Result of Action

The molecular and cellular effects of 2,5-Dihydroxycinnamic acid’s action are largely dependent on its interaction with receptor protein-tyrosine kinase . By inhibiting this enzyme, it can potentially affect cell growth, differentiation, and metabolism.

Safety and Hazards

Direcciones Futuras

Hydroxycinnamic acids and their derivatives, including 2,5-Dihydroxycinnamic acid, have been investigated for their anti-oxidant, anti-inflammatory, and anti-bacterial activities. They have potential roles as valid alternatives to current therapies for managing and rebalancing skin disorders and diseases at different levels . The use of cinnamic acid, including 2,5-Dihydroxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide .

Propiedades

IUPAC Name |

(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIPYOZBOMUUCA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030505 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38489-67-7, 636-01-1 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

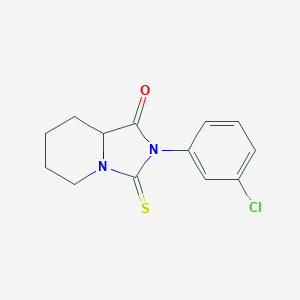

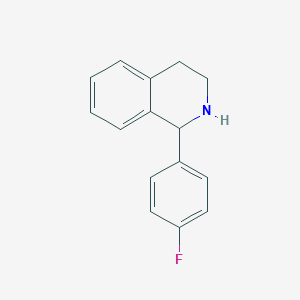

Feasible Synthetic Routes

Q & A

Q1: What is the structure of 2,5-Dihydroxycinnamic acid and what are its key spectroscopic characteristics?

A1: 2,5-Dihydroxycinnamic acid is a phenolic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It features a cinnamic acid backbone with two hydroxyl groups attached to the benzene ring at positions 2 and 5. Spectroscopically, it can be characterized by UV, IR, and NMR techniques. For example, [] characterized the compound using spectral methods, likely including NMR.

Q2: What are some natural sources of 2,5-Dihydroxycinnamic acid?

A2: This compound has been isolated from various plant sources. One notable example is Grevillea robusta, commonly known as the southern silky oak or silk oak. Researchers have identified 2,5-Dihydroxycinnamic acid and its esters with arbutin and glucose in the leaves of this plant. [, ] Additionally, it has been found in the underground parts of Isodon phyllostachys [], the flower buds of Tussilago farfara [], and Artemisia sacrorum Ledeb [].

Q3: What are the potential applications of 2,5-Dihydroxycinnamic acid in cancer research?

A4: Research suggests that 2,5-Dihydroxycinnamic acid derivatives could have anti-cancer properties. A study investigated a novel 2,5-Dihydroxycinnamic acid-based 5-lipoxygenase inhibitor and its effects on RCC4 renal cancer cells. The study revealed that this inhibitor induced apoptosis and potentially disrupted the autophagic flux in these cells. [] While promising, more research is needed to determine its therapeutic potential.

Q4: How has 2,5-Dihydroxycinnamic acid been used in studies on matrix-assisted laser desorption ionization (MALDI)?

A5: 2,5-Dihydroxycinnamic acid (DHB) has been used as a matrix in MALDI mass spectrometry. It has been shown to transfer less internal energy to analyte ions compared to other common matrices like CHCA and SA, particularly with picosecond laser excitation. This property makes DHB suitable for analyzing fragile biomolecules. []

Q5: Are there any known structure-activity relationships for 2,5-Dihydroxycinnamic acid derivatives?

A6: Yes, studies have explored the structure-activity relationship of 2,5-Dihydroxycinnamic acid derivatives, particularly in the context of antimyeloma activity. For example, research on caffeic acid phenethyl ester (CAPE) analogs, including the 2,5-dihydroxycinnamic acid 3-phenylpropyl ester (17), demonstrated potent anti-myeloma effects. These compounds were linked to the downregulation of Sp1 and the IKZF1-IRF4-MYC axis, revealing a potential mechanism of action. []

Q6: Has 2,5-Dihydroxycinnamic acid been investigated in relation to protein tyrosine kinases (PTKs)?

A7: Yes, research suggests a possible link between 2,5-Dihydroxycinnamic acid and PTK activity. One study explored the effects of 2,5-dihydroxycinnamic acid methyl ester, a PTK inhibitor, on the purinergic contraction of the guinea pig vas deferens. The study found that this compound inhibited the facilitation of purinergic contraction induced by sodium orthovanadate, a compound known to increase protein tyrosine phosphorylation. [] This suggests a potential role of 2,5-Dihydroxycinnamic acid or its derivatives in modulating PTK activity and downstream signaling pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)

![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)

methanone](/img/structure/B183428.png)